molecular formula C13H17NO4 B1528857 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one CAS No. 1498514-60-5

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one

Cat. No.: B1528857
CAS No.: 1498514-60-5
M. Wt: 251.28 g/mol
InChI Key: LFXYBGLDSWDJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones and modified benzyl derivatives.

Scientific Research Applications

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound binds to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. This mechanism is similar to other oxazolidinone antibiotics .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(8-14-12(15)18-13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXYBGLDSWDJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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